molecular formula C19H14FN3O5 B2613658 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide CAS No. 887900-34-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

Cat. No.: B2613658
CAS No.: 887900-34-7
M. Wt: 383.335
InChI Key: ABQOMAHEJISNQH-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide: is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the 1,4-benzodioxin ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Synthesis of the pyrimidine ring: The pyrimidine core can be synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Coupling of the aromatic rings: The final step involves the coupling of the 1,4-benzodioxin and pyrimidine rings through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting the carbonyl groups to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated pyrimidine derivatives.

    Substitution: Halogenated or nitrated fluorophenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for the development of new catalysts.

    Materials Science: Its unique structure makes it a candidate for the synthesis of novel polymers and materials with specific electronic properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore for the development of new therapeutic agents, particularly in oncology and neurology.

    Biological Probes: It can be used as a molecular probe to study enzyme interactions and receptor binding.

Industry

    Electronics: Use in the development of organic semiconductors and other electronic materials.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide is largely dependent on its interaction with biological targets. It is believed to exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, potentially inhibiting their activity.

    Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-2,4-dioxo-1H-pyrimidine-5-carboxamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-chlorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

Uniqueness

  • Fluorine Substitution : The presence of the fluorine atom on the phenyl ring enhances the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.
  • Benzodioxin Ring : The 1,4-benzodioxin moiety provides unique electronic properties that can influence the compound’s reactivity and interaction with biological targets.

Properties

CAS No.

887900-34-7

Molecular Formula

C19H14FN3O5

Molecular Weight

383.335

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C19H14FN3O5/c20-11-1-4-13(5-2-11)23-18(25)14(10-21-19(23)26)17(24)22-12-3-6-15-16(9-12)28-8-7-27-15/h1-6,9-10H,7-8H2,(H,21,26)(H,22,24)

InChI Key

ABQOMAHEJISNQH-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CNC(=O)N(C3=O)C4=CC=C(C=C4)F

solubility

not available

Origin of Product

United States

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